Cas no 39977-41-8 (5-(Hydroxymethyl)picolinic acid)

5-(Hydroxymethyl)picolinic acid 化学的及び物理的性質

名前と識別子

-

- 5-(hydroxymethyl)-2-Pyridinecarboxylic acid

- 5-(Hydroxymethyl)picolinic acid

- 5-(hydroxymethyl)pyridine-2-carboxylic acid

- 5-Hydroxymethyl-pyridine-2-carboxylic acid

- AK127091

- 2-Carboxy-5-hydroxymethylpyridine

- JFOQWSKCLFWNSW-UHFFFAOYSA-N

- FCH894461

- AX8248882

- ST24044251

- CS-W022262

- DB-069903

- SCHEMBL287277

- A873515

- SY113490

- C75020

- AKOS006324502

- 5-(Hydroxymethyl)picolinicacid

- DS-5441

- DTXSID10542789

- EN300-202439

- MFCD11520014

- 39977-41-8

-

- MDL: MFCD11520014

- インチ: 1S/C7H7NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9H,4H2,(H,10,11)

- InChIKey: JFOQWSKCLFWNSW-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])([H])C1=C([H])N=C(C(=O)O[H])C([H])=C1[H]

計算された属性

- せいみつぶんしりょう: 153.04261

- どういたいしつりょう: 153.042593085g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 149

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 70.4

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 398.6±32.0 °C at 760 mmHg

- フラッシュポイント: 194.8±25.1 °C

- PSA: 70.42

- LogP: 0.27210

5-(Hydroxymethyl)picolinic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

5-(Hydroxymethyl)picolinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D242736-1g |

5-(Hydroxymethyl)picolinic acid |

39977-41-8 | 95% | 1g |

$298 | 2024-08-03 | |

| Enamine | EN300-202439-10.0g |

5-(hydroxymethyl)pyridine-2-carboxylic acid |

39977-41-8 | 10.0g |

$4360.0 | 2023-03-01 | ||

| Enamine | EN300-202439-0.05g |

5-(hydroxymethyl)pyridine-2-carboxylic acid |

39977-41-8 | 0.05g |

$128.0 | 2023-09-16 | ||

| Chemenu | CM177410-10g |

5-(Hydroxymethyl)picolinic acid |

39977-41-8 | 95% | 10g |

$1061 | 2022-06-11 | |

| Chemenu | CM177410-250mg |

5-(Hydroxymethyl)picolinic acid |

39977-41-8 | 95% | 250mg |

$55 | 2022-06-11 | |

| eNovation Chemicals LLC | Y0987303-5g |

5-(Hydroxymethyl)picolinic acid |

39977-41-8 | 95% | 5g |

$560 | 2024-08-02 | |

| Enamine | EN300-202439-0.25g |

5-(hydroxymethyl)pyridine-2-carboxylic acid |

39977-41-8 | 0.25g |

$140.0 | 2023-09-16 | ||

| Enamine | EN300-202439-0.5g |

5-(hydroxymethyl)pyridine-2-carboxylic acid |

39977-41-8 | 0.5g |

$146.0 | 2023-09-16 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193215-1g |

5-(Hydroxymethyl)picolinic acid |

39977-41-8 | 95% | 1g |

¥815.90 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H193215-100mg |

5-(Hydroxymethyl)picolinic acid |

39977-41-8 | 95% | 100mg |

¥179.90 | 2023-09-02 |

5-(Hydroxymethyl)picolinic acid 関連文献

-

Cheng Zhang,Hui Zeng,Qingyu Huang,Yi Wang,Yongshuai Chai,Yan Huang,Suling Zhao,Zhiyun Lu J. Mater. Chem. C 2018 6 4095

5-(Hydroxymethyl)picolinic acidに関する追加情報

Introduction to 5-(Hydroxymethyl)picolinic Acid (CAS No. 39977-41-8)

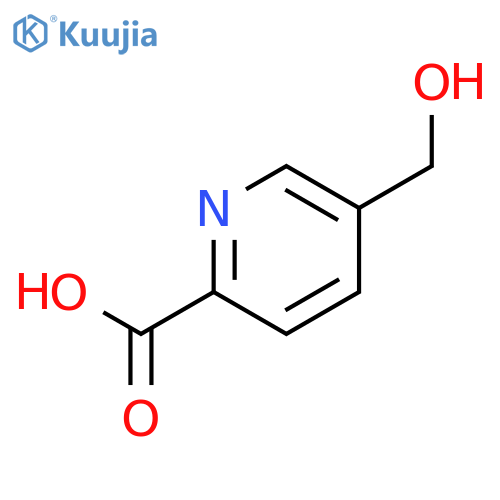

5-(Hydroxymethyl)picolinic acid, with the chemical formula C₆H₇NO₃, is a significant compound in the realm of organic chemistry and pharmaceutical research. Its CAS number, 39977-41-8, uniquely identifies it in scientific literature and databases, underscoring its importance in various biochemical applications. This compound, often abbreviated as HMPA, belongs to the pyridine derivative family, which is renowned for its diverse biological activities and industrial utilities.

The structural uniqueness of 5-(Hydroxymethyl)picolinic acid lies in the presence of a hydroxymethyl group attached to the pyridine ring. This structural feature not only contributes to its distinct chemical properties but also opens up a myriad of possibilities in medicinal chemistry and drug development. The compound's ability to act as a chelating agent and its role in redox reactions make it a valuable candidate for research in therapeutic applications.

In recent years, 5-(Hydroxymethyl)picolinic acid has garnered attention for its potential in various biomedical applications. Its derivatives have been explored for their anti-inflammatory, antioxidant, and anticancer properties. The hydroxymethyl group on the pyridine ring facilitates hydrogen bonding, enhancing its solubility and bioavailability, which are crucial factors in drug formulation.

One of the most compelling aspects of 5-(Hydroxymethyl)picolinic acid is its role as a precursor in synthesizing more complex molecules. Researchers have leveraged its structural framework to develop novel compounds with enhanced pharmacological profiles. For instance, modifications at the hydroxymethyl position have led to derivatives with improved binding affinity to biological targets, making them promising candidates for drug development.

The compound's reactivity also makes it an interesting subject in catalytic studies. Its ability to participate in various organic transformations has been exploited in synthetic chemistry to develop efficient routes for producing fine chemicals and pharmaceutical intermediates. The hydroxymethyl group's nucleophilicity allows for facile functionalization, enabling chemists to tailor its properties for specific applications.

Recent advancements in computational chemistry have further illuminated the potential of 5-(Hydroxymethyl)picolinic acid. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a foundation for rational drug design. These studies highlight the compound's potential as a scaffold for developing drugs that can modulate key biological pathways involved in diseases such as cancer and neurodegenerative disorders.

The pharmaceutical industry has taken note of these findings, leading to increased interest in 5-(Hydroxymethyl)picolinic acid as a building block for new therapies. Its versatility and well-documented chemical behavior make it an attractive choice for medicinal chemists seeking novel molecular entities. As research continues, it is expected that more derivatives will be synthesized and evaluated for their therapeutic efficacy.

Beyond pharmaceuticals, 5-(Hydroxymethyl)picolinic acid has found applications in other areas such as agrochemicals and material science. Its derivatives have been explored as intermediates in the synthesis of pesticides and herbicides due to their stability and reactivity under various conditions. Additionally, its role in polymer chemistry has been investigated, particularly in developing biodegradable materials with enhanced properties.

The environmental impact of using 5-(Hydroxymethyl)picolinic acid has also been a focus of recent studies. Researchers are exploring sustainable synthetic routes that minimize waste and reduce environmental footprint. Green chemistry principles have been applied to optimize processes involving this compound, ensuring that its production is both efficient and environmentally friendly.

In conclusion, 5-(Hydroxymethyl)picolinic acid (CAS No. 39977-41-8) is a multifaceted compound with significant potential across multiple domains of science and industry. Its unique structural features and versatile reactivity make it a valuable asset in pharmaceutical research, catalysis, agrochemicals, and material science. As scientific understanding advances, it is anticipated that new applications and derivatives will continue to emerge, further solidifying its importance in modern chemistry.

39977-41-8 (5-(Hydroxymethyl)picolinic acid) 関連製品

- 83282-49-9(5,6-dimethylpyridine-2-carboxylic acid)

- 53234-55-2(5-Cyanopicolinic Acid)

- 100-26-5(2,5-Pyridinedicarboxylic acid)

- 875256-15-8(3-(hydroxymethyl)pyridine-2-carboxylic acid)

- 1214339-84-0([3,3'-Bipyridine]-6-carboxylic acid)

- 1246820-77-8(2,5-Pyridinedicarboxylic Acid-d3)

- 4434-13-3(5-methylpyridine-2-carboxylic acid)

- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)

- 1261760-99-9(3-Amino-2,5-bis(2,3-difluorophenyl)pyridine)

- 2171778-00-8(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-2-(trifluoromethyl)pentanoic acid)